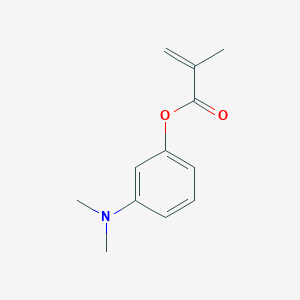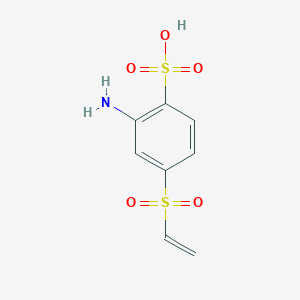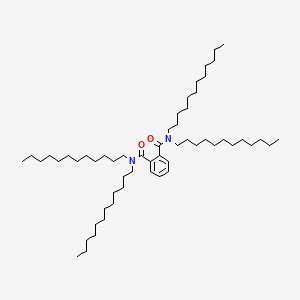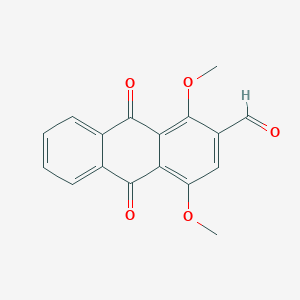![molecular formula C7H11Cl3O B14496795 1-[(2,3,3-Trichloroprop-2-EN-1-YL)oxy]butane CAS No. 63578-66-5](/img/structure/B14496795.png)
1-[(2,3,3-Trichloroprop-2-EN-1-YL)oxy]butane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2,3,3-Trichloroprop-2-EN-1-YL)oxy]butane is an organic compound with the molecular formula C7H11Cl3O It contains a trichloropropene moiety linked to a butane chain via an ether linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,3,3-Trichloroprop-2-EN-1-YL)oxy]butane typically involves the reaction of 2,3,3-trichloropropene with butanol in the presence of a base. The reaction proceeds via a nucleophilic substitution mechanism where the hydroxyl group of butanol attacks the electrophilic carbon of the trichloropropene, resulting in the formation of the ether linkage.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
1-[(2,3,3-Trichloroprop-2-EN-1-YL)oxy]butane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the trichloropropene moiety to less chlorinated derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and ammonia (NH3) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of less chlorinated derivatives.
Substitution: Formation of ethers, amines, or other substituted products.
Aplicaciones Científicas De Investigación
1-[(2,3,3-Trichloroprop-2-EN-1-YL)oxy]butane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce trichloropropene moieties into molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-[(2,3,3-Trichloroprop-2-EN-1-YL)oxy]butane involves its interaction with molecular targets such as enzymes and receptors. The trichloropropene moiety can form covalent bonds with nucleophilic sites on proteins, altering their function and activity. This interaction can modulate various biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
1,2,3-Trichloropropene: A structural isomer with similar reactivity but different physical properties.
1,1,3-Trichloropropene: Another isomer with distinct chemical behavior.
3,3-Dichloropropene: A related compound with fewer chlorine atoms and different reactivity.
Uniqueness
1-[(2,3,3-Trichloroprop-2-EN-1-YL)oxy]butane is unique due to its specific arrangement of chlorine atoms and the presence of an ether linkage. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
63578-66-5 |
|---|---|
Fórmula molecular |
C7H11Cl3O |
Peso molecular |
217.5 g/mol |
Nombre IUPAC |
1-(2,3,3-trichloroprop-2-enoxy)butane |
InChI |
InChI=1S/C7H11Cl3O/c1-2-3-4-11-5-6(8)7(9)10/h2-5H2,1H3 |
Clave InChI |
BQAMSPSVOBVRJB-UHFFFAOYSA-N |
SMILES canónico |
CCCCOCC(=C(Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




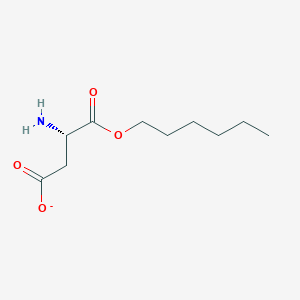
![1,6-Dimethoxybenzo[pqr]tetraphene](/img/structure/B14496730.png)



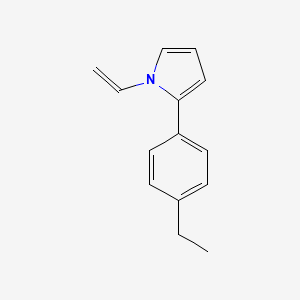
![4,4'-[1,4-Phenylenebis(dichloromethylene)]dibenzoyl chloride](/img/structure/B14496756.png)
